N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is a heterocyclic compound that incorporates benzofuran, oxadiazole, and furan moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Mechanism of Action
Target of Action
The compound N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide, also known as N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . They have been shown to have antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
Furan derivatives, in general, have been found to exhibit antimicrobial properties . They are known to interact with bacterial cells, disrupting their growth and proliferation .
Biochemical Pathways
Furan derivatives are known to interfere with various biological processes in bacteria, leading to their antimicrobial effects .
Result of Action
Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , indicating their potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide are largely derived from its furan and benzofuran components. Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas
Cellular Effects
This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy.
Molecular Mechanism
It is known that benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzofuran and furan moieties. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The benzofuran and furan rings can be introduced through various coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the coupling reactions to identify the most efficient catalysts and conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or quinones.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and furan rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione, while reduction of the oxadiazole ring can yield hydrazine derivatives .
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like 2-(2-benzofuranyl)benzimidazole share the benzofuran moiety and exhibit similar biological activities.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole have similar structural features and applications.
Furan derivatives: Compounds like furan-2-carboxamide share the furan ring and are used in similar research contexts
Uniqueness
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O4/c19-13(11-6-3-7-20-11)16-15-18-17-14(22-15)12-8-9-4-1-2-5-10(9)21-12/h1-8H,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLAXAIWLNMFMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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